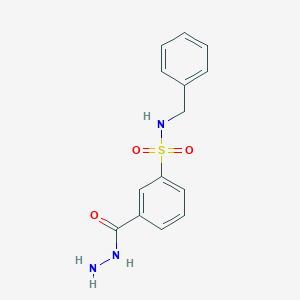
N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide” is a chemical compound with the CAS Number: 145352-97-2 . It has a molecular weight of 305.36 . The IUPAC name for this compound is N-benzyl-3-(hydrazinocarbonyl)benzenesulfonamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H15N3O3S/c15-17-14(18)12-7-4-8-13(9-12)21(19,20)16-10-11-5-2-1-3-6-11/h1-9,16H,10,15H2,(H,17,18) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Anticancer Applications
N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide derivatives have been explored for their potential as anticancer agents. A study highlighted the synthesis of benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamide derivatives, showcasing potent anticancer effects against MCF-7 breast carcinoma cell lines. Molecular docking studies were employed to understand the interaction between these compounds and human breast cancer cells, emphasizing their potential in anti-breast cancer activity (Mohamed et al., 2022).
Molecular and Crystal Structures
The molecular structure of derivatives of this compound has been studied to understand their chemical properties. For example, the title compound C15H15N5O4S demonstrated specific intramolecular and intermolecular hydrogen bonds, stabilizing its molecular and crystal structures (Rai et al., 2009).
Antimicrobial and Antitubercular Properties
These compounds have also been evaluated for their antimicrobial and antitubercular properties. Benzene sulfonamide pyrazole oxadiazole derivatives, for instance, showed promising results against pathogens like E. coli, P. aeruginosa, S. aureus, and S. pyogenes, as well as antitubercular activity against M. tuberculosis H37Rv. Molecular docking studies were used to assess the inhibition potential of these compounds against Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Shingare et al., 2022).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Sulfonamide drugs, which “N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide” structurally resembles, generally target enzymes like carbonic anhydrase and dihydropteroate synthetase .
Mode of Action
Sulfonamides are known to inhibit these enzymes, disrupting crucial biochemical processes in certain bacteria, making them effective antibacterial agents .
Biochemical Pathways
By inhibiting these enzymes, sulfonamides can disrupt nucleotide synthesis and other processes, affecting the growth and reproduction of bacteria .
Pharmacokinetics
Sulfonamides are generally well-absorbed and widely distributed in the body .
Result of Action
The inhibition of key enzymes leads to the disruption of bacterial growth and reproduction, effectively controlling the infection .
properties
IUPAC Name |
N-benzyl-3-(hydrazinecarbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c15-17-14(18)12-7-4-8-13(9-12)21(19,20)16-10-11-5-2-1-3-6-11/h1-9,16H,10,15H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPWRNLJQOGPTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methylbenzamide](/img/structure/B2437512.png)
![2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2437513.png)
![2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2437514.png)
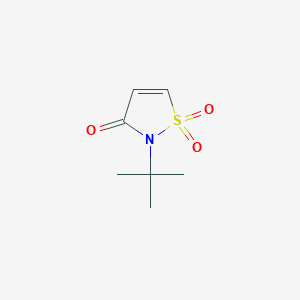
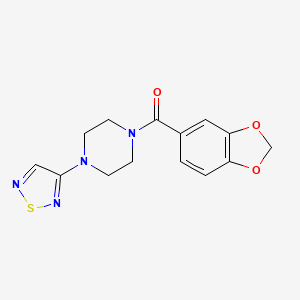
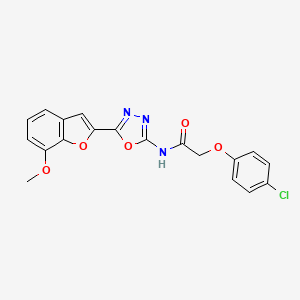
![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,4-dichlorobenzenecarboxamide](/img/structure/B2437521.png)
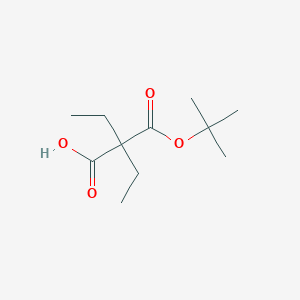
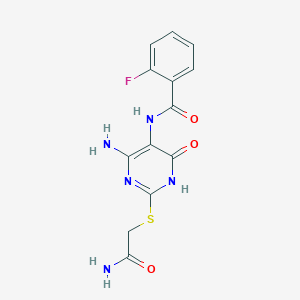
![[(2S,5R)-5-Ethenyloxolan-2-yl]methanol](/img/structure/B2437528.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea](/img/structure/B2437529.png)
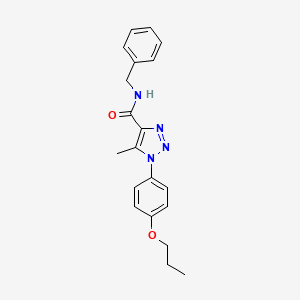
![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2437531.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2437532.png)